molecular formula C18H16F2N4O2S2 B3413533 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 946238-98-8

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Cat. No. B3413533
CAS RN: 946238-98-8
M. Wt: 422.5 g/mol
InChI Key: TZSXVOCESRPUED-UHFFFAOYSA-N
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Description

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound belongs to the class of pyridazine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterases, which are enzymes that play a crucial role in the regulation of various physiological processes. Additionally, this compound has been shown to exhibit potent binding affinity for certain receptors, such as the adenosine A2A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine are still being studied. However, it has been shown to exhibit potent anti-inflammatory and neuroprotective effects in various in vitro and in vivo models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine in lab experiments is its potent inhibitory activity against certain enzymes and receptors. However, one of the major limitations is its potential toxicity, which needs to be carefully evaluated before its use in further studies.

Future Directions

The potential applications of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine in various fields of scientific research are still being explored. Some of the future directions for research include the evaluation of its potential use as a drug candidate for the treatment of various diseases, the study of its potential toxicity, and the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to explore its potential use in other fields, such as materials science and catalysis.
In conclusion, 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various fields make it a compound worth studying further.

Scientific Research Applications

This compound has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O2S2/c19-13-3-5-17(14(20)12-13)28(25,26)24-9-7-23(8-10-24)18-6-4-15(21-22-18)16-2-1-11-27-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSXVOCESRPUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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